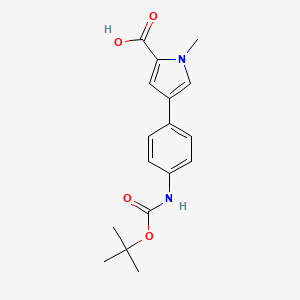![molecular formula C11H24O2Si B2983446 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 959749-93-0](/img/structure/B2983446.png)
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a hydroxyl group and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanemethanol as the starting material.
Protection of the Hydroxyl Group: : The hydroxyl group of cyclobutanemethanol is protected using a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
Formation of the trans-Isomer: : The reaction conditions are carefully controlled to favor the formation of the trans-isomer over the cis-isomer. This may involve the use of specific catalysts or reaction conditions that promote the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: : The compound can be reduced to remove the oxygen atom, leading to the formation of a cyclobutane derivative.
Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like water, alcohols, or amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : The major products include cyclobutanemethanol derivatives such as cyclobutanemethanone or cyclobutanemethanal.
Reduction: : The reduction products are cyclobutane derivatives without the oxygen atom.
Substitution: : The substitution reactions can yield various functionalized cyclobutanes depending on the nucleophile used.
Applications De Recherche Scientifique
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe or intermediate in biochemical studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can be compared with other similar compounds, such as:
trans-3-(1,1-Dimethylethyl)cyclohexanol: : This compound has a similar silyl ether group but a different ring structure.
trans-1,3-bis(1,1-Dimethylethyl)cyclohexane: : Another compound with a tert-butyl group but lacking the hydroxyl functionality.
The uniqueness of This compound
Propriétés
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/new.no-structure.jpg)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
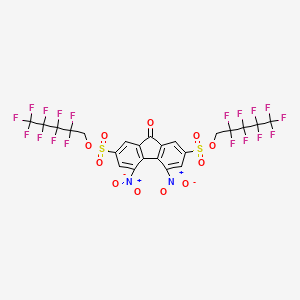
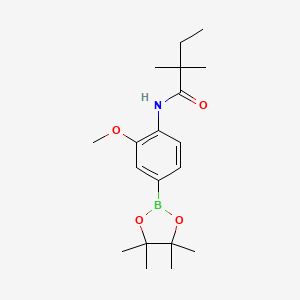

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)
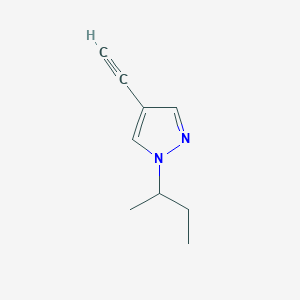
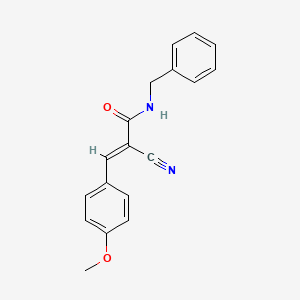
![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)
![N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2983382.png)

